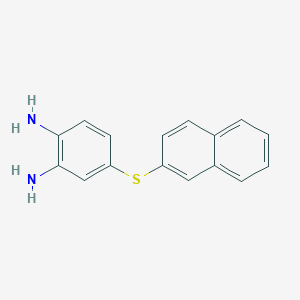

4-(2'-Naphthalenethio)-1,2-phenylenediamine

Descripción

4-(2'-Naphthalenethio)-1,2-phenylenediamine (CAS 54092-93-2) is an aromatic diamine derivative characterized by a 1,2-phenylenediamine backbone substituted at the 4-position with a 2-naphthalenethio group. Its molecular formula is C₁₆H₁₄N₂S, distinguishing it from simpler phenylenediamines due to the bulky, sulfur-containing naphthyl substituent .

Propiedades

IUPAC Name |

4-naphthalen-2-ylsulfanylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c17-15-8-7-14(10-16(15)18)19-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFIVHNXIONBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SC3=CC(=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Synthesis via Nucleophilic Substitution and Thioether Formation

Method Overview:

This approach involves the nucleophilic substitution of a suitable aromatic diamine precursor with a naphthalenethiol derivative to introduce the naphthalene-thio group at the desired position.

- Starting materials: 1,2-diaminobenzene (o-phenylenediamine) and 2'-Naphthalenethiol.

- Reaction conditions: The diamine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The naphthalenethiol is deprotonated using a base like potassium carbonate or sodium hydride.

- Reaction: The deprotonated naphthalenethiol reacts with the diamine via nucleophilic aromatic substitution, forming a thioether linkage.

- Purification: The product is purified by recrystallization or chromatography.

- The reaction is typically performed at elevated temperatures (80-120°C).

- The yield depends on the molar ratio and reaction time.

Multi-step Synthesis via Intermediate Formation

Method Overview:

This method involves synthesizing a precursor, such as 4-chloronaphthalene-1-thiol, followed by coupling with 1,2-phenylenediamine.

- Step 1: Synthesis of 4-chloronaphthalene-1-thiol by chlorination of naphthalene-1-thiol.

- Step 2: Nucleophilic aromatic substitution of 4-chloronaphthalene-1-thiol with 1,2-phenylenediamine in the presence of a base (e.g., potassium carbonate) in a polar solvent like DMF.

- Step 3: The reaction mixture is heated (100-150°C) under inert atmosphere to facilitate substitution.

- Step 4: The product is isolated by filtration and purified via chromatography or recrystallization.

- The use of chlorinated naphthalene derivatives enhances selectivity and yield.

- The process allows for the incorporation of the naphthalenethio group specifically at the desired position.

Catalytic Sulfurization Approach

Method Overview:

This involves sulfurization of a precursor diamine under catalytic conditions to introduce the thio group.

- Starting material: 1,2-phenylenediamine.

- Reaction: The diamine is reacted with elemental sulfur in the presence of a catalyst such as copper or iron salts.

- Conditions: Elevated temperature (150-200°C) under inert atmosphere.

- Outcome: Formation of the naphthalenethio derivative through sulfur insertion and subsequent cyclization.

- This method is less specific and may require further purification.

- Suitable for large-scale synthesis due to its simplicity.

Data Table: Comparison of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 1,2-phenylenediamine, naphthalenethiol | DMSO, DMF | 80-120°C | Moderate to high | Specific, high purity | Requires pre-synthesis of thiol derivative |

| Intermediate coupling | 4-chloronaphthalene-1-thiol, diamine | DMF | 100-150°C | Good | Good selectivity | Multi-step process |

| Catalytic sulfurization | 1,2-phenylenediamine, sulfur | Inert solvent | 150-200°C | Variable | Simple, scalable | Less selective, purification needed |

Research Findings and Notes:

Patented Methods: The US patent US6245943B1 describes a process for preparing p-phenylenediamine via hydrogenation of intermediates formed by reacting urea and nitrobenzene in the presence of polar solvents like dimethyl sulfoxide, which could be adapted for similar diamines with thio substituents by modifying the precursor steps.

Efficiency and Purity: Hydrogenation of nitro derivatives, as detailed in the patent, offers a route to high-purity diamines, which can be tailored for 4-(2'-Naphthalenethio)-1,2-phenylenediamine by starting from appropriately substituted nitro precursors.

Alternative Routes: The synthesis of related compounds such as 2,5-dimethyl-1,4-phenylenediamine via diazotization indicates the feasibility of aromatic substitution and functionalization strategies that could be adapted for thio derivatives.

Análisis De Reacciones Químicas

Types of Reactions

4-(2’-Naphthalenethio)-1,2-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a naphthalene ring connected to a phenylenediamine moiety, which contributes to its unique reactivity and functionality.

Synthesis of Dyes and Pigments

This compound serves as an important intermediate in the synthesis of dyes and pigments. Its structure allows for the formation of various azo compounds, which are widely used in textile dyeing and coloring plastics. The compound can undergo diazotization followed by coupling reactions to yield vibrant colors suitable for industrial applications.

Antioxidant Applications

The compound exhibits antioxidant properties, making it useful in rubber production and plastics. It can be employed as a stabilizer to prevent oxidative degradation of materials, thereby enhancing their longevity and performance under thermal stress. This application is particularly relevant in the automotive and aerospace industries where materials are subjected to harsh conditions.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. It can form complexes with various metal ions, which are essential in catalysis and material science. The ability to coordinate with metals enhances its utility in synthesizing organometallic compounds that have applications in catalysis and electronic devices.

Biological Applications

Emerging research indicates that this compound may have potential applications in medicinal chemistry. Its derivatives have been investigated for their biological activity, including antimicrobial and anticancer properties. The compound's ability to form stable complexes with biological targets makes it a candidate for drug development.

Photovoltaic Applications

Recent studies suggest that compounds like this compound can be incorporated into organic photovoltaic cells as electron donors or acceptors. Its unique electronic properties facilitate charge transfer processes critical for the efficiency of solar energy conversion.

Case Study 1: Synthesis of Azo Dyes

In a study focusing on the synthesis of azo dyes, researchers utilized this compound as a coupling component with diazonium salts to produce high-performance dyes with excellent lightfastness . This work highlights the compound's versatility in dye chemistry.

Case Study 2: Antioxidant Efficacy

A comparative study evaluated the antioxidant efficacy of various thiophenol derivatives, including this compound. Results demonstrated superior performance in preventing oxidative damage in rubber formulations compared to traditional antioxidants .

Mecanismo De Acción

The mechanism of action of 4-(2’-Naphthalenethio)-1,2-phenylenediamine involves its interaction with molecular targets through its aromatic rings and sulfur atom. These interactions can affect various biological pathways, including enzyme activity and protein binding. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparación Con Compuestos Similares

Structural and Substituent Variations

The following table highlights key structural differences between 4-(2'-Naphthalenethio)-1,2-phenylenediamine and related compounds:

| Compound Name | Substituent(s) | Position | Molecular Formula | Key Features |

|---|---|---|---|---|

| This compound | 2-Naphthalenethio | 4 | C₁₆H₁₄N₂S | Bulky aromatic thioether group |

| 1,2-Phenylenediamine dihydrochloride | None (dihydrochloride salt) | N/A | C₆H₁₀Cl₂N₂ | Basic diamine with high solubility |

| 4-Chloro-1,2-phenylenediamine | Chloro | 4 | C₆H₆ClN₂ | Electrophilic chloro substituent |

| N,N'-Diacetyl-1,4-phenylenediamine | Acetyl groups | N,N' | C₁₀H₁₂N₂O₂ | Acetylated derivative (reduced reactivity) |

| 2-Chloro-1,4-phenylenediamine sulfate | Chloro, sulfate salt | 2 | C₆H₇ClN₂·H₂SO₄ | Sulfate salt enhances stability |

Key Observations :

- Electronic Effects : The sulfur atom in the thioether group may enhance electron delocalization, altering redox properties compared to halogenated derivatives .

- Salt vs. Free Base: Sulfate or hydrochloride salts (e.g., 2-Chloro-1,4-phenylenediamine sulfate) improve solubility but reduce reactivity in non-polar environments .

DNA Interaction and Anticancer Potential

- This compound: Not directly studied in the evidence, but structurally related symmetrical 1,2-phenylenediamine Schiff bases (e.g., SW7) show strong DNA intercalation and anticancer activity . The naphthalenethio group’s aromaticity may enhance intercalation compared to smaller substituents.

- 1,2-Phenylenediamine Derivatives: Carcinogenicity varies: 1,2-Phenylenediamine dihydrochloride and 4-Chloro-1,2-phenylenediamine are carcinogenic in rodents . 4-Methyl-1,2-phenylenediamine () and other derivatives lack carcinogenicity data, highlighting the need for caution in biomedical applications.

Docking Studies

- 1,2-Phenylenediamine derivatives exhibit variable binding affinities. For example, N1-phenylbenzene-1,2-diamine shows a docking score of -7.304 kcal/mol with the human estrogen receptor, compared to -4.157 kcal/mol for unsubstituted 1,2-phenylenediamine . The naphthalenethio group’s larger surface area could further improve binding.

Physicochemical Properties

| Property | This compound | 1,2-Phenylenediamine dihydrochloride | 4-Chloro-1,2-phenylenediamine |

|---|---|---|---|

| Solubility | Likely low (hydrophobic substituent) | High (salt form) | Moderate |

| Thermal Stability | Expected high (aromatic stabilization) | Moderate | Moderate |

| Reactivity | Reduced due to steric hindrance | High (free diamine) | High (electrophilic chloro) |

Actividad Biológica

4-(2'-Naphthalenethio)-1,2-phenylenediamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to a phenylenediamine structure, which is known for its diverse chemical reactivity and biological properties. The compound's structure can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The compound may act through the following mechanisms:

- DNA Intercalation : Similar to other phenylenediamine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Antioxidant Activity : The presence of amino groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell growth and survival.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | Induction of apoptosis via ROS generation |

| HeLa (Cervical) | 20 | DNA intercalation and enzyme inhibition |

| A549 (Lung) | 18 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Case Studies

- Anticancer Study : A recent investigation into the effects of this compound on breast cancer cells revealed that treatment led to a significant decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound .

- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 4-(2'-Naphthalenethio)-1,2-phenylenediamine?

- Synthesis : The compound is typically synthesized via nucleophilic aromatic substitution, where 1,2-phenylenediamine reacts with 2-naphthalenethiol under controlled conditions. Catalysts like tetrabutylammonium tungstate (TBA₂[WO₄]) can enhance reaction efficiency for similar derivatives .

- Characterization :

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S content).

- Spectroscopy :

- FT-IR : Identifies functional groups (e.g., -NH₂ at ~3300–3400 cm⁻¹, C-S at ~650 cm⁻¹).

- UV-Vis : Monitors conjugation effects from the naphthalene-thio moiety (absorbance ~250–300 nm).

- Chromatography : HPLC or GC-MS ensures purity (>95%) .

Q. How should researchers safely handle hazardous byproducts during synthesis?

- Byproduct Management :

- Waste Analysis : Use prior knowledge or sampling (e.g., GC-MS) to identify hazardous residues like unreacted 1,2-phenylenediamine (toxic) or sulfur-containing intermediates .

- Containment : Employ fume hoods and sealed reactors to prevent exposure to volatile amines.

- Disposal : Follow EPA guidelines for aromatic amine waste (e.g., K181 listing for 1,2-phenylenediamine derivatives) .

Q. What analytical methods are critical for verifying structural integrity and purity?

- Key Techniques :

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 266.08 for C₁₆H₁₄N₂S).

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), NH₂ (δ ~4.5–5.5 ppm, broad).

- ¹³C NMR : Assigns carbons in naphthalene (δ 120–140 ppm) and benzene rings.

- Thermal Analysis : TGA/DSC determines decomposition points (e.g., >200°C stability) .

Advanced Research Questions

Q. How does this compound facilitate CO₂ fixation in catalytic systems?

- Mechanistic Insight : The diamine moiety acts as a ligand in tungstate-catalyzed systems, stabilizing CO₂ adducts via hydrogen bonding. For example, TBA₂[WO₄] catalyzes the reaction between 1,2-phenylenediamine and CO₂ to form carbamate intermediates .

- Experimental Design :

- Reaction Setup : Conduct under anhydrous conditions with CO₂ bubbling.

- Monitoring : Use in-situ FT-IR to track carbamate formation (C=O stretch ~1650 cm⁻¹).

Q. What methodologies elucidate DNA interaction mechanisms of Schiff base derivatives of this compound?

- DNA-Binding Studies :

- UV-Vis Titration : Monitor hypochromicity (e.g., λₘₐₓ ~260 nm for DNA) upon addition of Schiff base derivatives.

- Fluorescence Quenching : Measure changes in ethidium bromide-DNA fluorescence to calculate binding constants (Kₐ ~10⁴–10⁵ M⁻¹) .

- Molecular Docking : Simulate interactions with DNA duplexes (e.g., minor groove binding via naphthalene-thio groups) .

Q. How do structural modifications (e.g., naphthalenethio vs. trifluoromethyl groups) alter biological activity?

- Comparative Analysis :

- Antifungal Activity : Naphthalenethio derivatives show higher efficacy (e.g., MIC ~25 µg/mL against F. solani) compared to trifluoromethyl analogs (MIC ~50 µg/mL) due to enhanced lipophilicity .

- Anticancer Potential : Schiff base derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit stronger DNA intercalation (Kₐ ~1.5 × 10⁵ M⁻¹) than electron-donating substituents .

Contradictions and Resolutions

- Divergent Biological Activities : While naphthalenethio derivatives exhibit antifungal properties , trifluoromethyl analogs show anticancer potential . This discrepancy arises from substituent-driven changes in lipophilicity and electronic effects, which alter target specificity. Researchers should prioritize substituent screening via combinatorial chemistry to optimize desired activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.